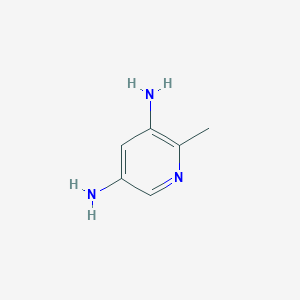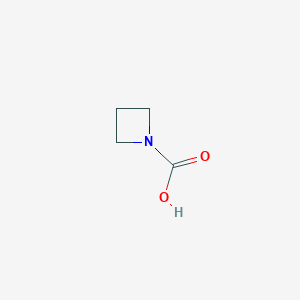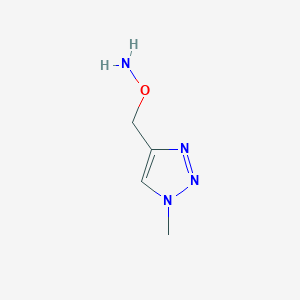
2-Methylpyridine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyridine-3,5-diamine is an organic compound with the molecular formula C₆H₉N₃ It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 5th positions and a methyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyridine-3,5-diamine can be achieved through several methods. One common approach involves the nitration of 2-methylpyridine followed by reduction. The nitration step introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the direct amination of 2-methylpyridine using ammonia or amines under high pressure and temperature conditions, often in the presence of a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production of this compound typically employs continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperature can efficiently produce 2-methylated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride are typical reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methylpyridine-3,5-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-Methylpyridine-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The methyl group can also affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the amino groups, making it less reactive in certain chemical reactions.
3,5-Diaminopyridine: Lacks the methyl group, which can influence its binding properties and reactivity.
2,4-Diaminopyridine: Has amino groups at different positions, affecting its chemical behavior and applications.
Uniqueness
2-Methylpyridine-3,5-diamine is unique due to the combination of its methyl and amino groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets or specific chemical transformations .
Properties
IUPAC Name |
2-methylpyridine-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-6(8)2-5(7)3-9-4/h2-3H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROPTYVMBJLHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719413 |
Source


|
| Record name | 2-Methylpyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896160-68-2 |
Source


|
| Record name | 2-Methylpyridine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)



![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
